molecular formula C10H7ClN2O2 B6328300 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 830346-36-6

5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6328300
CAS RN: 830346-36-6
M. Wt: 222.63 g/mol
InChI Key: ADQDHDPRJGUAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CP-2,4-DHP) is a synthetic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 247.63 g/mol and a melting point of 132-133°C. 5-CP-2,4-DHP has a variety of applications in scientific research, including as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent.

Scientific Research Applications

5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of applications in scientific research. It has been used as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent. As a biochemical reagent, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of protein-protein interactions and the study of enzyme kinetics. As a biological marker, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to detect the presence of certain proteins or enzymes in a sample. As an inhibitor of enzymes, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to study the structure and function of enzymes. Finally, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied as a possible therapeutic agent for the treatment of certain diseases, such as cancer.

Mechanism of Action

The exact mechanism of action of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to act as an inhibitor of enzymes, a biological marker, and a possible therapeutic agent. This makes it a useful tool for researchers studying the structure and function of proteins, enzymes, and cancer cells. However, there are some limitations to using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not yet fully understood how it works, and its effects on biochemical and physiological processes are still being studied.

Future Directions

The potential future directions for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into the development of new and improved synthesis methods for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as new and improved methods for its use in laboratory experiments. Finally, further research could be conducted into the potential uses of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the medical field, such as the treatment of certain diseases.

properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQDHDPRJGUAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622219
Record name 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

830346-36-6
Record name 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 2-(2-chlorophenyl)-3-(dimethylamino)acrylate 6b (0.26 g, 1.08 mmol), urea (0.2 g, 3.26 mmol) and NaI (0.49 g, 3.26 mmol) in acetonitrile (5 mL) was added TMSCl (0.41 mL, 3.26 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature, and 1.0 M NaOH (8 mL) was added. The resultant solution was stirred for 20 hr, and acetonitrile was removed in vacuo. The aq. solution was washed with ether, cooled in ice bath, and neutralized with 1 N HCl (8 mL). The precipitate was filtered, washed with additional H2O, and dried to give 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione 6c (0.16 g, 66%) as a white solid. MS (CI) m/z 222.9, 224.9 (MH+).
Name
methyl 2-(2-chlorophenyl)-3-(dimethylamino)acrylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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